Naphthalene-2-sulfonohydrazide

Description

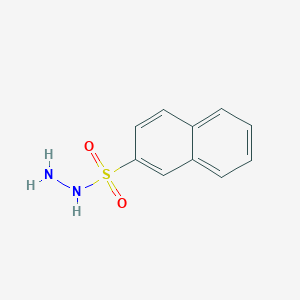

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-2-sulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c11-12-15(13,14)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTPEWSLEFFPTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80313680 | |

| Record name | naphthalene-2-sulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80313680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10151-46-9 | |

| Record name | 10151-46-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | naphthalene-2-sulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80313680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Naphthalene-2-sulfonohydrazide synthesis from naphthalene

An In-depth Technical Guide to the Synthesis of Naphthalene-2-sulfonohydrazide from Naphthalene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the multi-step synthesis of this compound, a valuable building block in medicinal chemistry and organic synthesis, starting from the readily available hydrocarbon, naphthalene. The synthesis involves three primary stages: electrophilic sulfonation of naphthalene, conversion to the corresponding sulfonyl chloride, and subsequent reaction with hydrazine.

Overall Synthesis Pathway

The transformation from naphthalene to this compound is achieved through a robust three-step sequence. The process is initiated by the sulfonation of naphthalene under conditions of thermodynamic control to selectively produce naphthalene-2-sulfonic acid. This intermediate is then chlorinated to form the reactive naphthalene-2-sulfonyl chloride. The final step involves the nucleophilic substitution of the chloride with hydrazine to yield the target compound, this compound.

Step 1: Sulfonation of Naphthalene to Naphthalene-2-sulfonic acid

The sulfonation of naphthalene is a classic example of a reaction governed by kinetic versus thermodynamic control. At lower temperatures (around 80°C), the reaction is kinetically controlled and preferentially yields naphthalene-1-sulfonic acid[1][2]. However, to obtain the desired 2-isomer, the reaction is conducted at elevated temperatures (160-170°C), which allows for an equilibrium to be established. Under these thermodynamically controlled conditions, the more stable naphthalene-2-sulfonic acid is the major product[1][2][3][4]. The increased stability of the 2-isomer is attributed to reduced steric hindrance between the sulfonic acid group and the hydrogen atom at the 8-position, which is present in the 1-isomer[1].

Experimental Protocol: Synthesis of Sodium 2-naphthalenesulfonate

-

In a round-bottom flask equipped with a mechanical stirrer, 100 g of finely ground naphthalene is gradually added to 67 mL of concentrated sulfuric acid (d=1.84) that has been pre-warmed to 100°C[5].

-

The reaction mixture is then heated to 160-170°C and maintained at this temperature for 12 hours with continuous stirring[5].

-

After cooling, the reaction mixture is carefully poured into 1 liter of water and heated to boiling[5].

-

Calcium oxide (CaO) is added to the boiling solution until it becomes alkaline. The precipitated calcium sulfate is removed by filtration[5].

-

The filtered solid is boiled with another 1 L of distilled water and filtered again while hot. The filtrates are combined[5].

-

A solution of sodium carbonate is added to the combined filtrates until no further precipitation of calcium carbonate is observed[5].

-

The calcium carbonate is filtered off, and the filtrate containing the sodium salt of 2-naphthalenesulfonic acid is concentrated by evaporation until crystals begin to form[5].

-

The solution is allowed to stand overnight, and the crystallized sodium 2-naphthalenesulfonate is collected by filtration[5].

Quantitative Data for Step 1

| Parameter | Value | Reference |

| Starting Material | Naphthalene (100 g) | [5] |

| Reagent | Concentrated Sulfuric Acid (67 mL) | [5] |

| Temperature | 160-170°C | [5] |

| Reaction Time | 12 hours | [5] |

| Product | Sodium 2-naphthalenesulfonate | [5] |

| Yield | 120-140 g | [5] |

Step 2: Synthesis of Naphthalene-2-sulfonyl Chloride

The conversion of the sulfonic acid salt to the more reactive sulfonyl chloride is a critical step. This is typically achieved using a strong chlorinating agent such as phosphorus pentachloride or phosphorus oxychloride. The resulting naphthalene-2-sulfonyl chloride is a key intermediate for the synthesis of sulfonamides and, in this case, the sulfonohydrazide[6].

Experimental Protocol (Method A: Using Phosphorus Pentachloride)

-

To 40 g of coarsely powdered phosphorus pentachloride, 40 g of dry sodium 2-naphthalenesulfonate is added gradually. The addition is regulated to control the exothermic reaction[7].

-

Once the addition is complete, the mixture is heated until it becomes homogeneous[7].

-

The by-product, phosphorus oxychloride, is removed by distillation under reduced pressure[7].

-

The crude naphthalene-2-sulfonyl chloride is then poured into ice-cold water, and the resulting solid is collected by filtration and dried in vacuo[7].

-

Purification is achieved by recrystallization from a mixture of benzene and petroleum ether[7].

Experimental Protocol (Method B: Using Phosphorus Oxychloride)

-

In a reaction vessel, 346 g (1.5 mol) of sodium 2-naphthalenesulfonate and 770 g (5 mol) of phosphorus oxychloride are added to chloroform[8].

-

The reaction mixture is heated to 90°C and maintained for 9 hours[8].

-

Following the reaction, excess phosphorus oxychloride and chloroform are removed by distillation[8].

-

The residue is washed, filtered, and subjected to vacuum distillation to obtain the pure 2-naphthalenesulfonyl chloride[8].

Quantitative Data for Step 2

| Parameter | Method A | Method B | Reference |

| Starting Material | Sodium 2-naphthalenesulfonate | Sodium 2-naphthalenesulfonate | [7][8] |

| Chlorinating Agent | Phosphorus pentachloride | Phosphorus oxychloride | [7][8] |

| Temperature | Heat until homogeneous | 90°C | [7][8] |

| Reaction Time | Not specified | 9 hours | [8] |

| Product | Naphthalene-2-sulfonyl chloride | Naphthalene-2-sulfonyl chloride | [7][8] |

| Yield | 70% | 95.8% | [7][8] |

| Melting Point | 76°C | 74-76°C | [7][9] |

Step 3: Synthesis of this compound

The final step in the sequence is the reaction of naphthalene-2-sulfonyl chloride with hydrazine. This nucleophilic substitution reaction readily proceeds to form the stable sulfonohydrazide.

Experimental Protocol

-

A three-necked, round-bottomed flask is fitted with a mechanical stirrer, a thermometer, and a dropping funnel. 200 g (1.05 moles) of naphthalene-2-sulfonyl chloride and 350 mL of tetrahydrofuran are placed in the flask[10].

-

The stirred mixture is cooled to 10-15°C in an ice bath[10].

-

A solution of 85% hydrazine hydrate (135 mL, 2.22 moles) in water is added dropwise at a rate that maintains the internal temperature between 10°C and 20°C[10].

-

After the addition is complete, stirring is continued for an additional 15 minutes[10].

-

The reaction mixture is transferred to a separatory funnel, and the lower aqueous layer is removed and discarded[10].

-

The organic layer is washed twice with 150 mL portions of water and then transferred to a beaker[10].

-

The solution is stirred while 500 mL of water is added, causing the product to precipitate[10].

-

The solid this compound is collected by filtration, washed with water, and air-dried[10].

Quantitative Data for Step 3

| Parameter | Value | Reference |

| Starting Material | Naphthalene-2-sulfonyl chloride | [10] |

| Reagent | 85% Hydrazine hydrate | [10] |

| Solvent | Tetrahydrofuran | [10] |

| Temperature | 10-20°C | [10] |

| Product | This compound | [10][11] |

| Molecular Formula | C10H10N2O2S | [11][12] |

| Molecular Weight | 222.26 g/mol | [12] |

Synthesis Workflow Diagram

The following diagram illustrates the complete synthesis pathway from naphthalene to this compound, highlighting the key reagents and conditions for each step.

References

- 1. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]

- 2. Sulfonation of naphthalene at 80^{\circ} \mathrm{C} gives almost entirely.. [askfilo.com]

- 3. Naphthalene-2-sulfonic acid - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. prepchem.com [prepchem.com]

- 6. Naphthalene-2-Sulfonyl Chloride [anshulchemicals.com]

- 7. prepchem.com [prepchem.com]

- 8. 2-Naphthalenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 9. 2-naphthalenesulfonyl Chloride | 93-11-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. This compound | C10H10N2O2S | CID 321713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

Physicochemical Properties of Naphthalene-2-sulfonohydrazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Naphthalene-2-sulfonohydrazide. The information presented herein is intended to support research, discovery, and development activities by providing essential data on the molecule's characteristics, along with detailed experimental protocols for their determination.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data for related compounds is available, specific experimentally determined values for this compound are not widely published. Therefore, this table includes both computed and, where available, analogous experimental data for context.

| Property | Value | Data Type | Source |

| Molecular Formula | C₁₀H₁₀N₂O₂S | --- | PubChem[1] |

| Molecular Weight | 222.27 g/mol | Computed | PubChem[1] |

| Melting Point | Not Experimentally Determined | --- | --- |

| Reference: Naphthalene-2-sulfonic acid monohydrate: 124 °C | Experimental | Wikipedia[2] | |

| Boiling Point | Not Experimentally Determined | --- | --- |

| Solubility | Expected to have low aqueous solubility, potentially pH-dependent. | Inferred | Based on general sulfonamide properties[3] |

| Reference: Naphthalene-2-sulfonic acid: Good water solubility | Experimental | Wikipedia[2] | |

| pKa | Not Experimentally Determined | --- | --- |

| Reference: Aryl sulfonamides are generally weakly acidic. | General Knowledge | ||

| logP | 0.1 | Computed (XLogP3) | PubChem[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the key intermediate, 2-naphthalenesulfonyl chloride. The second step is the reaction of this sulfonyl chloride with hydrazine hydrate.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of 2-Naphthalenesulfonyl Chloride

This protocol is adapted from established methods for the synthesis of sulfonyl chlorides.

-

Reaction Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

-

Reagents: Add 40 g of dry sodium 2-naphthalene sulfonate to the flask. In the dropping funnel, place an equal weight of coarsely powdered phosphorus pentachloride.

-

Reaction: Gradually add the phosphorus pentachloride to the sodium 2-naphthalene sulfonate with vigorous stirring. The reaction is exothermic and should be controlled by the rate of addition.

-

Heating: Once the addition is complete, heat the reaction mixture gently until it becomes a homogeneous liquid.

-

Work-up: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with stirring. The crude 2-naphthalenesulfonyl chloride will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent such as a mixture of benzene and petroleum ether. The melting point of pure 2-naphthalenesulfonyl chloride is 76 °C.[4]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of arylsulfonohydrazides.[5]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1.0 mole of 2-naphthalenesulfonyl chloride in a suitable solvent such as tetrahydrofuran.

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Addition of Hydrazine: Slowly add a solution of 2.0 moles of hydrazine hydrate in water via the dropping funnel, while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours.

-

Work-up: Pour the reaction mixture into a large volume of cold water to precipitate the product.

-

Purification: Collect the solid this compound by vacuum filtration, wash thoroughly with water, and dry. The crude product can be recrystallized from an appropriate solvent system, such as ethanol-water, to yield the pure compound.

Experimental Protocols for Physicochemical Property Determination

The following sections provide detailed, standardized protocols for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

Caption: Workflow for melting point determination.

Protocol:

-

Sample Preparation: A small amount of dry, purified this compound is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Solubility Determination

The solubility of this compound is expected to be influenced by the pH of the aqueous medium due to the presence of the sulfonohydrazide group.

Protocol (Shake-Flask Method):

-

Sample Preparation: An excess amount of this compound is added to a series of vials containing a known volume of the desired solvent (e.g., water, buffered solutions at various pH values).

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[3]

-

Phase Separation: The samples are allowed to stand undisturbed at the same temperature until the undissolved solid has settled.

-

Sampling and Analysis: A known volume of the supernatant is carefully removed, filtered to remove any suspended particles, and diluted appropriately. The concentration of the dissolved this compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL or g/L).

pKa Determination

The pKa of the sulfonohydrazide group can be determined by various methods, including potentiometric titration or UV-Vis spectrophotometry.

Protocol (Potentiometric Titration):

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Caption: Logical flow for pKa determination via titration.

logP (Octanol-Water Partition Coefficient) Determination

The logP value, a measure of a compound's lipophilicity, is crucial for predicting its pharmacokinetic properties.

Protocol (Shake-Flask Method):

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning of the solute between the two phases and then allowed to stand for complete phase separation.

-

Analysis: The concentration of this compound in both the n-octanol and the aqueous phase is determined using a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

This guide provides a foundational understanding of the physicochemical properties of this compound and standardized methods for their experimental determination. Researchers are encouraged to perform these experiments to obtain precise values for their specific research needs.

References

Naphthalene-2-sulfonohydrazide: A Technical Guide for Researchers

CAS Number: 10151-46-9

Synonyms: 2-Naphthalenesulfonic acid, hydrazide; (Naphthalen-2-yl)sulfonyl Hydrazine; beta-Naphthylsulfonyl)hydrazine; 2-Naphthalenesulfonyl Hydrazide

This technical guide provides an in-depth overview of Naphthalene-2-sulfonohydrazide, a versatile chemical compound with potential applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences industries.

Chemical Properties and Supplier Information

This compound is a sulfonylhydrazide derivative of naphthalene. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 10151-46-9 | PubChem |

| Molecular Formula | C₁₀H₁₀N₂O₂S | PubChem |

| Molecular Weight | 222.26 g/mol | Santa Cruz Biotechnology[1] |

| IUPAC Name | This compound | PubChem |

Table 1: Physicochemical Properties of this compound

Several chemical suppliers offer this compound for research purposes. A non-exhaustive list of suppliers is provided below.

| Supplier | Location |

| Santa Cruz Biotechnology | Dallas, TX, USA |

| Parchem | New Rochelle, NY, USA |

| Scientific Laboratory Supplies | Nottingham, UK |

Table 2: Suppliers of this compound

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Naphthalenesulfonyl chloride

-

Hydrazine hydrate (80-100% solution)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-naphthalenesulfonyl chloride (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of hydrazine hydrate (2-3 equivalents) in THF dropwise to the stirred solution of 2-naphthalenesulfonyl chloride. Maintain the temperature at 0°C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Biological Activities and Potential Applications in Drug Discovery

Direct studies on the biological activity of this compound are limited. However, the broader class of naphthalene-sulfonamide derivatives has been extensively investigated and has shown significant potential in various therapeutic areas. It is plausible that this compound could serve as a key intermediate or a scaffold for the development of novel therapeutic agents with similar activities.

Anticancer Activity

Naphthalene-sulfonamide derivatives have demonstrated potent anticancer properties. They have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.

A notable mechanism of action for some naphthalene-sulfonamide hybrids is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of many human cancers and plays a crucial role in tumor cell proliferation, survival, and metastasis.

| Compound Class | Target/Pathway | Cancer Type | Reference |

| Naphthalene-sulfonamide hybrids | STAT3 | Breast Cancer | [2] |

| Naphthalene-sulfonamide derivatives | Keap1-Nrf2 | Cerebral Ischemia/Reperfusion Injury | [3] |

Table 3: Anticancer activities of Naphthalene-sulfonamide derivatives.

Antimicrobial Activity

This compound has been used as a precursor for the synthesis of Schiff bases that exhibit antimicrobial properties. One study reported the synthesis of (E)-N'-(2,5-dimethoxybenzylidene)this compound, which showed promising bacteriostatic effects against Gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae.

This suggests that this compound can be a valuable building block for developing new antimicrobial agents.

References

Navigating the Solubility Landscape of Naphthalene-2-sulfonohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility characteristics of Naphthalene-2-sulfonohydrazide in organic solvents. Despite a comprehensive search of available scientific literature and chemical databases, specific quantitative solubility data for this compound in various organic solvents remains largely unpublished. This document, therefore, serves as a foundational resource, providing detailed experimental protocols to enable researchers to determine these crucial solubility parameters in their own laboratories. Understanding the solubility of this compound is a critical step in its potential application in drug development and other chemical synthesis processes.

Core Concepts in Solubility Determination

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[1] Factors such as temperature, pressure (for gases), and molecular size also significantly influence the solubility of a compound.[2] For solid solutes in liquid solvents, solubility generally increases with temperature.[2]

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |

| e.g., Ethanol | e.g., 25 | Data to be determined | e.g., Shake-Flask Method |

| e.g., Acetone | e.g., 25 | Data to be determined | e.g., Shake-Flask Method |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | e.g., Shake-Flask Method |

| e.g., Toluene | e.g., 25 | Data to be determined | e.g., Shake-Flask Method |

| e.g., Dimethyl Sulfoxide | e.g., 25 | Data to be determined | e.g., Shake-Flask Method |

Experimental Protocols for Solubility Determination

To empower researchers to generate the necessary quantitative data, this section provides a detailed methodology for the widely accepted shake-flask method for determining the solubility of a solid compound in an organic solvent.[2]

Objective:

To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Quantification of Solute:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.

-

Once the solvent is completely removed, reweigh the vial containing the dried solute. The difference in weight will give the mass of the dissolved this compound.

-

Alternatively, a pre-validated analytical method such as HPLC or UV-Vis spectrophotometry can be used to determine the concentration of this compound in the filtered supernatant. This involves creating a calibration curve with known concentrations of the compound.

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per 100 mL of solvent using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of solvent (mL)) x 100

-

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is currently limited in public literature, this guide provides the necessary framework for researchers to generate this critical information. The detailed experimental protocol for the shake-flask method, a robust and widely used technique, will enable scientists and drug development professionals to accurately determine the solubility of this compound. The resulting data will be invaluable for optimizing reaction conditions, developing purification strategies, and formulating new products, thereby advancing research and development efforts involving this compound.

References

Spectroscopic Analysis of Naphthalene-2-sulfonohydrazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Naphthalene-2-sulfonohydrazide, a key organic compound with applications in chemical synthesis and drug discovery. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a foundational understanding of its structural characteristics. Detailed experimental protocols are provided to aid in the replication of these analyses.

Introduction to this compound

This compound (C₁₀H₁₀N₂O₂S) is a derivative of naphthalene, featuring a sulfonohydrazide group at the 2-position.[1] Its molecular structure lends itself to a variety of chemical reactions, making it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents. Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

Molecular Structure:

Key Molecular Information:

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the naphthalene ring system and the protons of the sulfonohydrazide group. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl group.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic CH | 7.5 - 8.5 | Multiplet | 7H |

| NH | 4.0 - 5.0 | Broad Singlet | 1H |

| NH₂ | 3.0 - 4.0 | Broad Singlet | 2H |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and concentration.

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are often necessary.[2]

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atoms | Chemical Shift (δ, ppm) |

| Aromatic C-S | 140 - 145 |

| Aromatic C-H | 120 - 135 |

| Aromatic Quaternary C | 130 - 140 |

Note: These are predicted chemical shift ranges. Actual values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, S=O, and aromatic C-H bonds.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (hydrazide) | 3400 - 3200 | Medium, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| S=O Stretch (asymmetric) | 1350 - 1300 | Strong |

| S=O Stretch (symmetric) | 1170 - 1140 | Strong |

| C=C Stretch (aromatic) | 1600 - 1450 | Medium to Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Interpretation |

| [M]⁺ | 222 | Molecular Ion |

| [M-N₂H₃]⁺ | 191 | Loss of hydrazinyl radical |

| [C₁₀H₇SO₂]⁺ | 191 | Naphthalene-2-sulfonyl cation |

| [C₁₀H₇]⁺ | 127 | Naphthyl cation |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

3.1.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

3.1.2. ¹H NMR Spectroscopy

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Typical parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).

-

Integrate the signals to determine the relative proton ratios.

3.1.3. ¹³C NMR Spectroscopy

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 128 or more, depending on sample concentration.

-

-

Process the data similarly to the ¹H NMR spectrum.

-

Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

FT-IR Spectroscopy Protocol (Solid Sample)

3.2.1. KBr Pellet Method

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[3]

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

3.2.2. Attenuated Total Reflectance (ATR) Method

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.[3]

-

Record the spectrum.

Mass Spectrometry Protocol

3.3.1. Sample Preparation

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[4]

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

-

Filter the solution if any particulate matter is present.[4]

3.3.2. Data Acquisition (Electron Ionization - EI)

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS).

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

Visualizations

The following diagrams illustrate the workflow and logical relationships in the spectroscopic analysis of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship of spectroscopic techniques for structural elucidation.

References

An In-depth Technical Guide on the Thermal Stability of Naphthalene-2-sulfonohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of Naphthalene-2-sulfonohydrazide. Due to a lack of publicly available experimental data on the specific thermal properties of this compound, this document outlines the theoretical basis for its thermal decomposition, drawing parallels with structurally related naphthalene sulfonates. Furthermore, it offers detailed, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that can be employed to rigorously determine its thermal stability profile. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary framework to assess the thermal characteristics of this compound in a laboratory setting.

Introduction

This compound is a chemical compound of interest in various research and development sectors. Its molecular structure, featuring a naphthalene core, a sulfonyl group, and a hydrazide moiety, suggests potential applications where its thermal behavior is a critical parameter for safety, storage, and processing. Understanding the thermal stability, including its melting point, decomposition temperature, and the nature of its decomposition products, is paramount for its effective and safe utilization.

This guide will therefore focus on the established methodologies for determining the thermal stability of such compounds, providing a roadmap for researchers to generate the necessary data for this compound.

Theoretical Thermal Decomposition Pathway

The thermal decomposition of this compound is hypothesized to proceed through the cleavage of its least stable bonds under thermal stress. The logical pathway for its decomposition would likely involve the initial breakdown of the sulfonohydrazide group, followed by potential degradation of the naphthalene ring at higher temperatures.

Caption: Hypothesized thermal decomposition pathway for this compound.

Data Presentation

As of the date of this publication, specific quantitative data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound is not available in the reviewed literature. The following tables are presented as templates for researchers to populate with their own experimental data.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Value (°C) | Atmosphere | Heating Rate (°C/min) |

| Onset of Decomposition (Tonset) | Nitrogen | 10 | |

| Temperature of 5% Mass Loss (T5%) | Nitrogen | 10 | |

| Temperature of 50% Mass Loss (T50%) | Nitrogen | 10 | |

| Residual Mass at 800°C (%) | Nitrogen | 10 | |

| Onset of Decomposition (Tonset) | Air | 10 | |

| Temperature of 5% Mass Loss (T5%) | Air | 10 | |

| Temperature of 50% Mass Loss (T50%) | Air | 10 | |

| Residual Mass at 800°C (%) | Air | 10 |

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Value (°C) | Enthalpy (J/g) | Atmosphere | Heating Rate (°C/min) |

| Melting Point (Tm) | Nitrogen | 10 | ||

| Enthalpy of Fusion (ΔHf) | Nitrogen | 10 | ||

| Onset of Exothermic Decomposition | Nitrogen | 10 | ||

| Peak of Exothermic Decomposition | Nitrogen | 10 | ||

| Enthalpy of Decomposition (ΔHd) | Nitrogen | 10 |

Experimental Protocols

The following are detailed methodologies for conducting TGA and DSC analyses to determine the thermal stability of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to characterize its mass loss as a function of temperature.

Apparatus: A thermogravimetric analyzer capable of operating up to 1000°C with a controlled atmosphere.

Procedure:

-

Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Weigh approximately 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to 800°C at a constant heating rate of 10°C/min.

-

Record the mass loss and temperature continuously throughout the experiment.

-

Analyze the resulting TGA curve to determine the onset of decomposition, temperatures at specific mass loss percentages, and the final residual mass.

-

Repeat the experiment in an oxidative atmosphere (e.g., air) to assess the impact of oxygen on the thermal stability.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and the exothermic or endothermic nature of the decomposition of this compound.

Apparatus: A differential scanning calorimeter.

Procedure:

-

Calibrate the DSC instrument for temperature and enthalpy using a standard reference material (e.g., indium).

-

Weigh approximately 2-5 mg of this compound into an aluminum DSC pan.

-

Seal the pan hermetically. An empty, hermetically sealed pan should be used as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Heat the sample from ambient temperature to a temperature beyond its decomposition point (as determined by TGA) at a constant heating rate of 10°C/min.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC thermogram to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition), and to calculate the corresponding temperatures and enthalpies.

Experimental Workflow Visualization

The following diagram illustrates a standardized workflow for the comprehensive thermal analysis of this compound.

Caption: A standardized workflow for the thermal analysis of this compound.

Conclusion

While direct experimental data on the thermal stability of this compound is currently lacking in the literature, this guide provides the necessary theoretical framework and detailed experimental protocols for its determination. By following the outlined TGA and DSC procedures, researchers can obtain reliable data on the melting point, decomposition temperature, and other critical thermal properties of this compound. This information is essential for ensuring its safe handling, storage, and application in further research and development activities. The provided templates and workflows are designed to facilitate a standardized approach to the thermal characterization of this compound.

References

An In-depth Technical Guide to the Reaction of Naphthalene-2-sulfonohydrazide with Aldehydes and Ketones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the condensation reaction between naphthalene-2-sulfonohydrazide and various aldehydes and ketones. This reaction is a fundamental method for the synthesis of N'-substituted naphthalene-2-sulfonylhydrazones, a class of compounds with significant applications in organic synthesis and medicinal chemistry. This document details the core reaction, experimental protocols, and quantitative data to support researchers in the effective application of this chemical transformation.

Core Reaction Mechanism

The reaction of this compound with aldehydes and ketones proceeds via a condensation mechanism to form a naphthalene-2-sulfonylhydrazone. The reaction is typically acid-catalyzed, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the sulfonohydrazide. This is followed by dehydration to yield the stable sulfonylhydrazone product.

dot

Caption: General reaction scheme for the formation of naphthalene-2-sulfonylhydrazones.

Experimental Protocols

A general and effective procedure for the synthesis of naphthalene-2-sulfonylhydrazones involves the reaction of this compound with an equimolar amount of the corresponding aldehyde or ketone in a suitable solvent, often with acid catalysis to facilitate the reaction.

General Experimental Procedure for the Synthesis of N'-((4-bromothiophen-2-yl)methylene)this compound:

A novel Schiff base, N'-((4-bromothiophen-2-yl)methylene)this compound, was prepared through the condensation of equivalent amounts of naphthalene-2-sulfonylhydrazide with 4-bromo-2-thiophenecarboxaldehyde.[1] The synthesis was carried out in methanol under open reflux conditions for 4 hours.[1] The final product was isolated as a pure white powder.[1]

Detailed Protocol:

-

In a round-bottom flask, dissolve one equivalent of this compound in methanol.

-

Add one equivalent of 4-bromo-2-thiophenecarboxaldehyde to the solution.

-

Reflux the reaction mixture for 4 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

The resulting precipitate is collected by filtration.

-

The solid product is then dried in a desiccator at room temperature.[1]

dot

Caption: A typical experimental workflow for the synthesis of naphthalene-2-sulfonylhydrazones.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of a representative naphthalene-2-sulfonylhydrazone.

| Aldehyde/Ketone | Product | Solvent | Catalyst | Time (h) | Yield (%) | Reference |

| 4-bromo-2-thiophenecarboxaldehyde | N'-((4-bromothiophen-2-yl)methylene)this compound | Methanol | None specified | 4 | 91 | [1] |

This reaction demonstrates an excellent yield under relatively mild conditions, highlighting the efficiency of this synthetic route.[1] Further research is encouraged to expand the substrate scope to include a wider variety of aldehydes and ketones and to optimize reaction conditions for each.

References

Synthesis of Novel Schiff Bases from Naphthalene-2-sulfonohydrazide: A Technical Guide for Drug Development Professionals

An in-depth exploration into the synthesis, characterization, and biological evaluation of a promising class of therapeutic agents.

This technical guide provides a comprehensive overview of the synthesis of novel Schiff bases derived from naphthalene-2-sulfonohydrazide. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the design and synthesis of new therapeutic molecules. This document details the synthetic protocols, spectral characterization, and biological activities of these compounds, presenting data in a clear and comparative format to facilitate further research and development.

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with a wide range of applications in medicinal chemistry. Their structural flexibility and ability to coordinate with metal ions make them attractive scaffolds for the development of novel therapeutic agents. When derived from sulfonamides, such as this compound, these compounds, known as sulfonylhydrazide Schiff bases, often exhibit enhanced biological activities, including antimicrobial and anticancer properties.[1] The naphthalene moiety, with its lipophilic nature, can further enhance the ability of these molecules to penetrate biological membranes.[2][3] This guide focuses on the synthesis and characterization of these promising compounds and summarizes their reported biological activities.

General Synthesis Pathway

The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction between this compound and a variety of aldehyde or ketone derivatives.[4] The reaction is generally carried out under reflux in a suitable solvent, such as ethanol, often with the addition of an acid or base catalyst to facilitate the reaction.[5]

The general synthetic scheme can be visualized as follows:

Caption: General workflow for the synthesis of Schiff bases from this compound.

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of this compound and its subsequent conversion to Schiff bases.

Synthesis of this compound

This compound is the key precursor for the synthesis of the target Schiff bases. It can be prepared by reacting naphthalene-2-sulfonyl chloride with hydrazine hydrate.[5]

Materials:

-

Naphthalene-2-sulfonyl chloride

-

Hydrazine hydrate

-

Dioxane, benzene, THF, ethanol, or ether (as solvent)

Procedure:

-

Dissolve naphthalene-2-sulfonyl chloride in a suitable solvent (e.g., ethanol).

-

Cool the solution to 0-25 °C.

-

Slowly add two molar equivalents of hydrazine hydrate to the solution with constant stirring.

-

Continue stirring for a specified period (e.g., 1 hour).

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the precipitate by filtration, wash with distilled water, and dry in a desiccator at room temperature.[4]

General Procedure for the Synthesis of Schiff Bases

The condensation reaction between this compound and an aldehyde or ketone yields the desired Schiff base.

Materials:

-

This compound

-

Substituted aldehyde or ketone

-

Ethanol or methanol (as solvent)

-

Glacial acetic acid (optional, as catalyst)

Procedure:

-

Dissolve equimolar amounts of this compound and the respective aldehyde or ketone in ethanol or methanol.

-

Add a few drops of a catalyst, such as glacial acetic acid, if required.

-

Reflux the reaction mixture for a period ranging from a few hours to overnight (e.g., 5-12 hours).

-

Monitor the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature, allowing the Schiff base to precipitate.

-

Filter the solid product, wash it with cold ethanol or ether, and dry it.

-

Recrystallize the product from a suitable solvent (e.g., aqueous ethanol) to obtain the pure Schiff base.

Characterization Data

The synthesized Schiff bases are typically characterized by various spectroscopic techniques to confirm their structure and purity.

Spectroscopic Analysis

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic imine (-C=N-) stretching vibration band, typically in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band from the aldehyde/ketone and the N-H stretching bands from the hydrazide are also key indicators.

-

¹H-NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H-NMR spectrum provides detailed information about the proton environment in the molecule. The formation of the azomethine group is confirmed by a characteristic singlet for the -CH=N- proton, typically observed in the range of 8-10 ppm.

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C-NMR spectrum confirms the carbon framework of the molecule. The carbon of the azomethine group (-C=N-) typically appears in the range of 140-160 ppm.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, which should correspond to the calculated molecular weight of the target Schiff base.

Physicochemical Properties

The melting point of the synthesized Schiff bases is a crucial parameter for assessing their purity. Generally, pure crystalline solids have sharp melting points.

| Compound ID | Aldehyde/Ketone Reactant | Molecular Formula | Melting Point (°C) | Reference |

| SB-1 | 2,5-dimethoxybenzaldehyde | C₁₉H₁₈N₂O₄S | - | [4][6] |

| SB-2 | 1H-indole-2-carbaldehyde | - | - | |

| SB-3 | 9-ethyl-9H-carbazole-1-carbaldehyde | - | - | |

| SB-4 | 4-hydroxybenzohydrazide | C₁₇H₁₃N₃O₂ | - | [7] |

Note: Specific melting point data was not available in the provided search results for all compounds.

Biological Activities

Schiff bases derived from this compound have been investigated for a range of biological activities, demonstrating their potential as therapeutic agents.

Antimicrobial Activity

Several studies have reported the antimicrobial activity of these Schiff bases against various bacterial and fungal strains.[4][6][8] The minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy.

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| (E)-N'-(2,5-dimethoxybenzalidene)this compound | Pseudomonas aeruginosa | Promising bacteriostatic effect | [4][6][8] |

| (E)-N'-(2,5-dimethoxybenzalidene)this compound | Klebsiella pneumoniae | Promising bacteriostatic effect | [4][6][8] |

| (E)-N'-(2,5-dimethoxybenzalidene)this compound | Escherichia coli | Evaluated | [4][6][8] |

| (E)-N'-(2,5-dimethoxybenzalidene)this compound | Staphylococcus aureus | Evaluated | [4][6][8] |

| (E)-N'-(2,5-dimethoxybenzalidene)this compound | MRSA | Evaluated | [4][8] |

Anticancer Activity

The anticancer potential of these compounds has also been explored, with some derivatives showing significant cytotoxicity against cancer cell lines.[7][9][10] The half-maximal inhibitory concentration (IC₅₀) is a key metric for evaluating anticancer activity.

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| 4-hydroxy-N'-[(1Z)-1-(naphthalen-2-yl)ethylidene]benzohydrazide | MCF7 (Breast Cancer) | 38 | [7][9] |

| 4-hydroxy-N'-[(1Z)-1-(naphthalen-2-yl)ethylidene]benzohydrazide | MDA-MB-231 (Breast Cancer) | 57 | [7][9] |

| Water-soluble Cu(II) complex | A549 (Lung Cancer) | 12 | [11] |

| Water-soluble Zn(II) complex | A549 (Lung Cancer) | 80 | [11] |

Structure-Activity Relationship (SAR) Insights

The biological activity of these Schiff bases is influenced by the nature of the substituent on the aldehyde or ketone moiety. The presence of electron-donating or electron-withdrawing groups can significantly impact the antimicrobial and anticancer efficacy. Furthermore, the formation of metal complexes with these Schiff base ligands has been shown to enhance their biological activity.[2][12]

The following diagram illustrates the key components influencing the biological activity of these Schiff bases:

Caption: Key structural features influencing the biological activity of this compound Schiff bases.

Conclusion

This technical guide has outlined the synthesis, characterization, and biological evaluation of novel Schiff bases derived from this compound. The straightforward synthetic protocols and the promising antimicrobial and anticancer activities of these compounds highlight their potential as a valuable scaffold in drug discovery and development. The presented data, compiled from recent scientific literature, provides a solid foundation for researchers to design and synthesize new derivatives with improved therapeutic properties. Further investigations into the mechanism of action and in vivo efficacy of these compounds are warranted to fully realize their clinical potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2'-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. repository.aaup.edu [repository.aaup.edu]

- 6. staff.najah.edu [staff.najah.edu]

- 7. Crystal Structure Analysis and Anticancer Potential of a Naphthalene-Based Schiff Base Against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholar.ptuk.edu.ps [scholar.ptuk.edu.ps]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Synthesis, Characterization and Biocidal Activity of Some Schiff Base Metal(II) Complexes | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

Methodological & Application

Application Notes and Protocols for the Synthesis of Naphthalene-2-sulfonohydrazide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of Naphthalene-2-sulfonohydrazide and its derivatives, which are of significant interest in medicinal chemistry due to their potential anticancer and antimicrobial properties. The methodologies outlined are based on established synthetic routes and are intended to be a valuable resource for researchers in drug discovery and development.

Introduction

Naphthalene-based compounds are a well-established class of molecules with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The sulfonohydrazide functional group serves as a versatile pharmacophore that can be readily modified to generate a library of derivatives with diverse biological activities. This document details the synthesis of the parent this compound and its subsequent conversion to N'-arylmethylene derivatives, which have shown promise as bioactive agents.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from Naphthalene-2-sulfonyl chloride and hydrazine hydrate. The procedure is adapted from a general method for the preparation of sulfonyl hydrazides.

Materials:

-

Naphthalene-2-sulfonyl chloride

-

Hydrazine hydrate (85% solution in water)

-

Tetrahydrofuran (THF)

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Naphthalene-2-sulfonyl chloride (1 equivalent) in tetrahydrofuran (THF).

-

Cool the stirred solution to 10-15 °C using an ice bath.

-

Slowly add a solution of 85% hydrazine hydrate (2.2 equivalents) dropwise via the dropping funnel, ensuring the temperature is maintained between 10-20 °C.

-

After the addition is complete, continue stirring the reaction mixture for an additional 15-20 minutes at the same temperature.

-

Transfer the reaction mixture to a separatory funnel. The mixture will separate into two layers.

-

Separate and discard the lower aqueous layer.

-

To the upper THF layer, slowly add two volumes of distilled water while stirring vigorously. This compound will precipitate as a white crystalline solid.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid several times with distilled water to remove any remaining impurities.

-

Air-dry the purified this compound. The expected yield is typically high (e.g., 91-94% for analogous reactions).

Protocol 2: Synthesis of N'-(Arylmethylene)this compound Derivatives

This protocol outlines the general procedure for the synthesis of N'-arylmethylene derivatives of this compound via condensation with various aromatic aldehydes.

Materials:

-

This compound (from Protocol 1)

-

Substituted aromatic aldehyde (e.g., 4-bromo-2-thiophenecarboxaldehyde, benzaldehyde, etc.) (1 equivalent)

-

Methanol or Ethanol

-

Glacial acetic acid (catalytic amount)

-

Reflux apparatus

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in methanol or ethanol.

-

Add the substituted aromatic aldehyde (1 equivalent) to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the aldehyde. For example, the reaction with 4-bromo-2-thiophenecarboxaldehyde is reported to proceed for 4 hours.[1]

-

Upon completion of the reaction, cool the mixture to room temperature. The product will often precipitate out of the solution.

-

If precipitation occurs, collect the solid product by vacuum filtration. If not, the solvent can be removed under reduced pressure to obtain the crude product.

-

Wash the collected solid with a small amount of cold solvent (methanol or ethanol) to remove unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified N'-(arylmethylene)this compound derivative.

Data Presentation

The following table summarizes the biological activities of some this compound and related sulfonamide derivatives.

| Compound ID | Derivative Class | Target/Assay | Cell Line/Organism | Activity (IC50/MIC) | Reference |

| 5a | 6-acetylnaphthalene-2-sulfonamide | Cytotoxicity | MCF-7 | 42.13 µM | [2] |

| 5b | 6-acetylnaphthalene-2-sulfonamide | Cytotoxicity | MCF-7 | 40.08 µM | [2] |

| 5e | 6-acetylnaphthalene-2-sulfonamide | Cytotoxicity | MCF-7 | 43.13 µM | [2] |

| 5i | 6-acetylnaphthalene-2-sulfonamide | Cytotoxicity | MCF-7 | 41.6 µM | [2] |

| 5b | 6-acetylnaphthalene-2-sulfonamide | STAT3 Phosphorylation Inhibition | - | 3.59 µM | [2] |

| 5e | 6-acetylnaphthalene-2-sulfonamide | STAT3 Phosphorylation Inhibition | - | 3.01 µM | [2] |

| 5b | 6-acetylnaphthalene-2-sulfonamide | Topoisomerase IV Inhibition | E. coli | 5.3 µg/mL | [2] |

| 5e | 6-acetylnaphthalene-2-sulfonamide | Topoisomerase IV Inhibition | S. aureus | 7.65 µg/mL | [2] |

| Compound 15 | Sulfonyl hydrazone | Cytotoxicity | A549 | 29.59 µM | |

| Compound 15 | Sulfonyl hydrazone | Cytotoxicity | MCF-7 | 27.70 µM |

Signaling Pathway and Experimental Workflow

The anticancer activity of certain naphthalene sulfonamide derivatives has been shown to be mediated through the inhibition of the IL-6/JAK2/STAT3 signaling pathway.[1][2] This pathway is crucial for tumor cell proliferation, survival, and angiogenesis. The following diagrams illustrate the synthesis workflow and the proposed mechanism of action.

References

- 1. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Naphthalene-2-sulfonohydrazide Schiff Base Formation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of Schiff bases derived from Naphthalene-2-sulfonohydrazide. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential as ligands in coordination chemistry.

Introduction

Schiff bases are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. This compound serves as a versatile primary amine precursor, yielding Schiff bases with a wide range of structural diversity and biological applications. The resulting N'-(aryl/alkylidene)naphthalene-2-sulfonohydrazides have demonstrated potential as antimicrobial, antioxidant, and anticancer agents. This document outlines the general reaction conditions and provides specific experimental protocols for their synthesis.

Reaction Scheme

The general reaction for the formation of a this compound Schiff base is depicted below:

Summary of Reaction Conditions

The synthesis of this compound Schiff bases can be achieved under various conditions. The choice of solvent, catalyst, temperature, and reaction time can influence the reaction rate and yield. A summary of commonly employed conditions is provided in the table below for easy comparison.

| Reactant 2 | Solvent | Catalyst | Temperature | Reaction Time | Yield | Reference |

| 2,5-dimethoxy benzaldehyde | THF | None | 66°C (Reflux) | 4-5 hours | High | [1] |

| 1H-indole-2-carbaldehyde | Ethanol | None | Reflux | 5 hours | Significant | [2] |

| Various aldehydes | Absolute Ethanol | None | Reflux | 1-3 hours | - | |

| Substituted aromatic aldehydes | Glacial Acetic Acid | Acetic Acid | Reflux | > 8 hours | - | [3] |

| 4-methylbenzenesulfonohydrazide & 10-ethyl-10H-phenothiazine-3,7-dicarbaldehyde | Ethanol | H₂SO₄ (catalytic) | - | 1 hour | - | |

| 3-pyridinecarboxaldehyde | Methanol | None | Reflux | 3 hours | - | |

| Various 2-hydroxy-1-acetonaphthone | Ethanol | HCl | 55–60 °C (Reflux) | 12 hours | - | |

| 4,4′-Morpholineacetophenone | Acetonitrile | None | Reflux | 6 hours | - | [2] |

| Vanillin | Ethanol | None | Reflux | 1.5 hours | 55% | [4] |

| 4-fluroacetophenone | Ethanol | None | Reflux | 12 hours | 87% | [4] |

| Substituted aromatic aldehydes | Chloroform/Methanol (1:1) or DMSO | Acid catalyst | Reflux or Ultrasonic irradiation | - | Good | [5] |

Experimental Protocols

Protocol 1: General Procedure for Schiff Base Synthesis via Reflux in Ethanol

This protocol describes a common method for the synthesis of this compound Schiff bases using ethanol as a solvent under reflux conditions.

Materials:

-

This compound

-

Substituted aldehyde or ketone

-

Absolute Ethanol

-

Round-bottom flask

-

Condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve this compound (1 molar equivalent) in a suitable volume of absolute ethanol with stirring.

-

Add the corresponding aldehyde or ketone (1 molar equivalent) to the solution.

-

For catalyzed reactions, add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid or sulfuric acid) to the mixture.[2]

-

Attach a condenser to the flask and heat the reaction mixture to reflux with continuous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from 1 to 12 hours depending on the reactivity of the carbonyl compound.[4]

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

The Schiff base product often precipitates out of the solution upon cooling.

-

Collect the precipitate by suction filtration using a Buchner funnel.

-

Wash the solid product with cold ethanol to remove any unreacted starting materials.

-

Dry the purified Schiff base in a desiccator or under vacuum.

Protocol 2: Synthesis of (E)-N'-(2,5-dimethoxybenzylidene)this compound in THF

This protocol provides a specific example for the synthesis of a Schiff base using tetrahydrofuran (THF) as the solvent.[1]

Materials:

-

This compound

-

2,5-dimethoxy benzaldehyde

-

Tetrahydrofuran (THF)

-

Round-bottom flask

-

Condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Buchner funnel and filter paper

-

Distilled water

Procedure:

-

Add an equimolar amount of this compound to a solution of 2,5-dimethoxy benzaldehyde in THF in a round-bottom flask.[1]

-

Attach a condenser and reflux the solution for 4-5 hours at 66°C.[1]

-

After the reflux period, evaporate the THF solvent using a rotary evaporator.[1]

-

The precipitated product is then washed several times with distilled water.[1]

-

Collect the solid product by filtration and dry it in a desiccator at room temperature.[1]

Visualizations

Experimental Workflow for Schiff Base Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of this compound Schiff bases.

Caption: General workflow for the synthesis of this compound Schiff bases.

Postulated Signaling Pathway for Antimicrobial Activity

This compound Schiff bases have shown promising antimicrobial activity. While the exact mechanisms are often complex and compound-specific, a postulated general signaling pathway leading to bacterial cell death is illustrated below. This often involves the inhibition of essential enzymes or disruption of the cell membrane.

Caption: Postulated mechanism of antimicrobial action for Schiff bases.

References

- 1. researchgate.net [researchgate.net]

- 2. repository.aaup.edu [repository.aaup.edu]

- 3. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Purification of Naphthalene-2-sulfonohydrazide by Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodology for the purification of Naphthalene-2-sulfonohydrazide using recrystallization, a fundamental technique for the purification of solid organic compounds. This document outlines solvent selection, the recrystallization procedure, and methods for purity assessment.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. The purity of this compound is critical for the successful synthesis of downstream targets and for ensuring reliable biological data. Recrystallization is a robust and widely used method for purifying solid organic compounds. The principle of recrystallization relies on the differential solubility of the compound of interest and its impurities in a chosen solvent or solvent system. The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. This allows for the dissolution of the compound in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain in the mother liquor.

Materials and Equipment

-

Crude this compound

-

Selection of potential recrystallization solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, water, and mixtures thereof)

-

Erlenmeyer flasks

-

Heating source (hot plate with magnetic stirring capability)

-

Magnetic stir bars

-

Condenser (optional, to prevent solvent evaporation)

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

-

Spatula

-

Glass stirring rod

-

Melting point apparatus

-

High-Performance Liquid Chromatography (HPLC) system or Thin Layer Chromatography (TLC) plates and developing chamber

Experimental Protocols

Solvent Selection: A Critical First Step

The choice of solvent is paramount for a successful recrystallization. An ideal solvent should:

-

Not react with this compound.

-

Dissolve the compound to a high extent at its boiling point and to a low extent at room temperature.

-

Dissolve impurities readily at all temperatures or not at all.

-

Have a boiling point below the melting point of this compound to prevent "oiling out".

-

Be volatile enough to be easily removed from the purified crystals.

-

Be non-toxic, inexpensive, and non-flammable, if possible.

Protocol for Solvent Screening:

-

Place approximately 10-20 mg of crude this compound into several small test tubes.

-

To each test tube, add a different potential solvent dropwise (e.g., ethanol, methanol, water, acetone, ethyl acetate, toluene).

-

Observe the solubility at room temperature. A suitable solvent will not dissolve the compound at this stage.

-

If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe the solubility. The compound should dissolve completely at an elevated temperature.

-

Allow the test tube to cool to room temperature and then place it in an ice bath. A large number of crystals should form.

-

Record your observations in a table similar to the one below.

Data Presentation: Solvent Screening for this compound Recrystallization

| Solvent | Solubility at Room Temp. (20-25°C) | Solubility at Elevated Temp. | Crystal Formation Upon Cooling | Remarks |

| Ethanol | Insoluble / Sparingly Soluble | Soluble | Good Crystal Growth | Promising single solvent |

| Methanol | Insoluble / Sparingly Soluble | Soluble | Good Crystal Growth | Promising single solvent |

| Water | Insoluble | Insoluble | No Dissolution | Unsuitable as a single solvent |

| Acetone | Soluble | - | - | Unsuitable as a single solvent |

| Ethyl Acetate | Sparingly Soluble | Soluble | Moderate Crystal Growth | Potential single solvent |

| Toluene | Insoluble | Sparingly Soluble | Poor Crystal Growth | Unsuitable as a single solvent |

| Ethanol/Water | - | - | - | Potential mixed solvent system |

| Acetone/Hexane | - | - | - | Potential mixed solvent system |

Note: This table is a template. Actual results will need to be determined experimentally.

Based on preliminary assessments and the polarity of the molecule, alcohols like ethanol and methanol are often good starting points for sulfonohydrazides. A mixed solvent system, such as ethanol/water, may also be effective.

Recrystallization Procedure

-